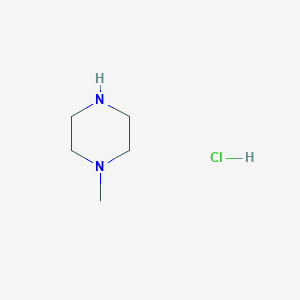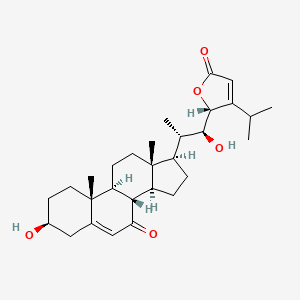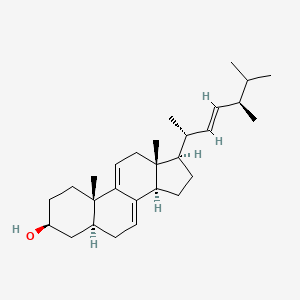
Naphthopyrene
説明
Naphtho [2, 3,a] pyrene is an efficient multifunctional organic semiconductor used in organic solar cells, organic light-emitting diodes, and organic thin-film transistors .
Synthesis Analysis
Naphthopyranones have been isolated from a range of organisms including fungi, bacteria, lichen, and plants . The synthesis of naphthopyranone natural products has been documented and includes methods such as semisynthesis, biomimetic approaches, annulation approaches, and Diels-Alder approaches .Molecular Structure Analysis
Naphtho [2,3-a] pyrene has a molecular formula of C24H14 . It has a molecular weight of 302.37 . The InChI key for Naphtho [2,3-a] pyrene is AXSJLZJXXUBRBS-UHFFFAOYSA-N .Chemical Reactions Analysis
Naphtho [2,3-a] pyrene is a polycyclic aromatic hydrocarbon . Its photolysis has been investigated by Fourier transform ion cyclotron resonance mass spectroscopy .Physical And Chemical Properties Analysis
Naphtho [2,3-a] pyrene has a melting point of 272-273 °C . It is a technical grade compound .科学的研究の応用
Environmental Impact and Transport
- Vertical Migration of PAHs in Reclaimed Water : Naphthopyrene, as a type of polycyclic aromatic hydrocarbon (PAH), has been studied for its transport characteristics in reclaimed water, especially under irrigation conditions. Research showed that the adsorption capacity of soil to PAHs is influenced by soil composition and microbial activity, impacting the movement and retention of naphthopyrene in environmental contexts (Jiang Ya-pin, 2014).
Biodegradation and Environmental Remediation
- Multisubstrate Biodegradation Kinetics : Studies on the biodegradation of PAHs, including naphthopyrene, have revealed insights into how these compounds interact and degrade in environmental systems. Such knowledge is crucial for understanding and enhancing the bioremediation of PAH-contaminated environments (S. Guha, C. Peters, P. Jaffé, 1999).
- Co-biodegradation of PAHs : The bacterium Acinetobacter johnsonii has been employed to study the co-biodegradation of naphthopyrene with other PAHs. This research contributes to our understanding of the microbial processes involved in the degradation of PAHs in contaminated environments (Yan Jiang, Zhe Zhang, Xianming Zhang, 2018).
Chemical and Physical Properties
- Solubilization in Surfactant Solutions : The solubilization of naphthopyrene in different surfactant solutions has been investigated, providing insights into its chemical interactions and behavior in various solvents. This knowledge is essential for applications involving the removal or mobilization of PAHs in soil-water systems (D. A. Edwards, R. Luthy, Zhongbao Liu, 1991).
Applications in Organic Electronics
- Multifunctional Organic Semiconductor : Naphtho[2,3,a]pyrene has been identified as an effective material for use in various organic electronics such as solar cells, light-emitting diodes, and thin-film transistors, showcasing its versatility in this field (Jongchul Kwon et al., 2010).
Biomedical and Chemical Research
- DNA Adducts and Carcinogenic Potential : Research on naphthopyrene isomers has been conducted to understand their potential as carcinogens, including their ability to form DNA adducts in cell studies. This research is crucial for assessing the health risks associated with exposure to naphthopyrene (G. Nelson et al., 2007).
Material Science and Chemistry
- Synthesis and Photophysical Characterization : The synthesis of naphthalene- and pyrene-labeled polymers has been explored, with naphthopyrene playing a role in the study of backbone conformational rigidity in polymers. This research contributes to the development of advanced materials with specific optical properties (M. Fox, H. Thompson, 1997).
Safety And Hazards
Naphtho [2,3-a] pyrene is a polycyclic aromatic hydrocarbon and is considered a potential carcinogen . Long-term heavy exposure may have negative effects on human health, including irritation to the skin, eyes, and respiratory system . It is classified as harmful and is very toxic to aquatic life with long-lasting effects .
特性
IUPAC Name |
hexacyclo[10.10.2.02,11.03,8.016,24.019,23]tetracosa-1(22),2(11),3,5,7,9,12,14,16(24),17,19(23),20-dodecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14/c1-2-8-18-15(5-1)13-14-20-19-9-3-6-16-11-12-17-7-4-10-21(24(18)20)23(17)22(16)19/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKXXWDSLPQQAPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=CC=CC5=C4C6=C(C=CC=C36)C=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10548908 | |
| Record name | Dibenzo[ij,no]tetraphene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10548908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Naphthopyrene | |
CAS RN |
143214-92-0 | |
| Record name | Dibenzo[ij,no]tetraphene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10548908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



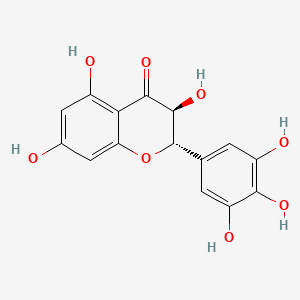
![4-Methoxybenzo[b]thiophene](/img/structure/B1252323.png)

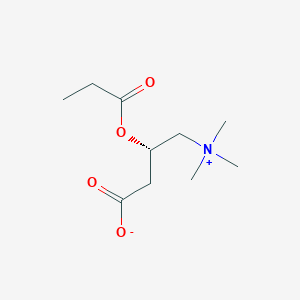
![3,6,10-trimethyl-4H,5H,6H,7H,8H,11H-cyclodeca[b]furan-5-one](/img/structure/B1252330.png)
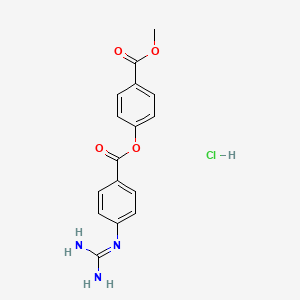
![(8S,9S,10R,11S,13S,14S,16R,17R)-11,17-Dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1252332.png)
![(1S,2S,3R,5S,6R,9R)-11-methoxy-18-methyl-7-oxa-17,18-diazapentacyclo[7.7.1.12,5.06,17.010,15]octadeca-10(15),11,13-triene-3-carboxylic acid](/img/structure/B1252333.png)

